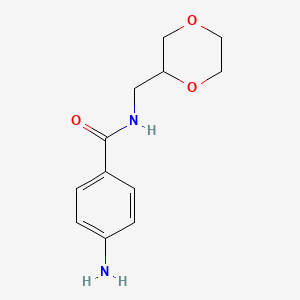![molecular formula C9H18ClNO2 B6142008 4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride CAS No. 1311316-28-5](/img/structure/B6142008.png)
4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride” is a chemical compound with the CAS number 1311316-28-5 . It has a molecular weight of 207.70 and a molecular formula of C9H18ClNO2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds such as amides undergo hydrolysis in the presence of added acid or base .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 207.70 and a molecular formula of C9H18ClNO2 . Unfortunately, specific details such as boiling point and storage conditions are not available .Wissenschaftliche Forschungsanwendungen
4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of cyclopropylmethyl groups. It has also been used to study the reactivity of methyl amines, as well as the reactivity of cyclopropylmethyl and methyl amine groups in combination. This compound has also been used in the synthesis of other compounds, such as aminocyclopropanes, which are important in the synthesis of drugs and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride is not fully understood. However, it is believed that the cyclopropylmethyl group of this compound is responsible for its reactivity. The cyclopropylmethyl group is able to form a stable three-membered ring, which is believed to be the source of its reactivity. The methyl amine group of this compound is believed to be responsible for its ability to form aminocyclopropanes, which are important in the synthesis of drugs and other biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some anti-inflammatory and analgesic effects. It has also been suggested that this compound may have some anti-tumor effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride in laboratory experiments include its low cost and its availability. This compound is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, this compound is a stable compound and is not easily degraded in the laboratory environment. The main limitation of using this compound in laboratory experiments is its reactivity. This compound can react with other compounds, and this can lead to unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for research involving 4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride. One potential direction is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in drug synthesis. Finally, further research could be conducted to explore the potential of this compound as an anti-tumor agent.
Synthesemethoden
The synthesis of 4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride involves a two-step process. The first step is the formation of the cyclopropylmethyl group, which is formed by the reaction of cyclopropylmethyl bromide and sodium cyanide in an aqueous solution. The second step is the formation of the methyl amine group, which is formed by the reaction of sodium methoxide and methyl amine hydrochloride in an aqueous solution. The two steps are then combined to form the final product, this compound hydrochloride.
Eigenschaften
IUPAC Name |
4-[cyclopropylmethyl(methyl)amino]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(7-8-4-5-8)6-2-3-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAPJMOGQRITND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC1CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

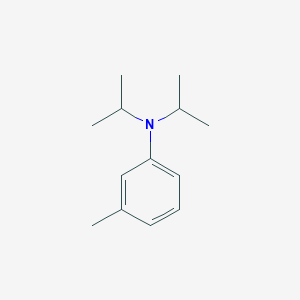

![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)
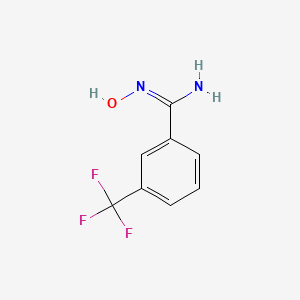
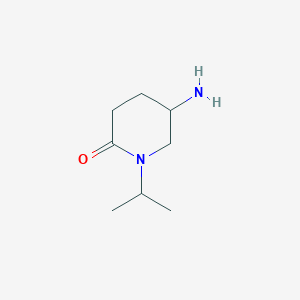
![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)
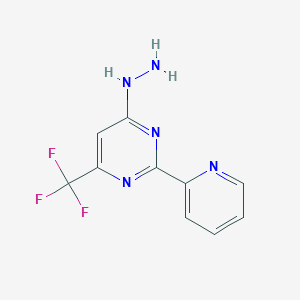
![1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6142000.png)
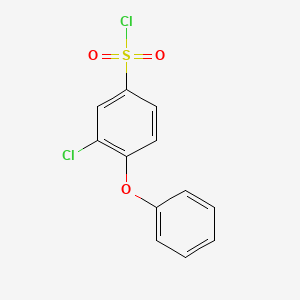
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6142014.png)
